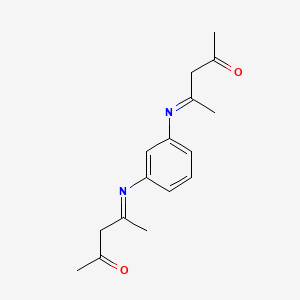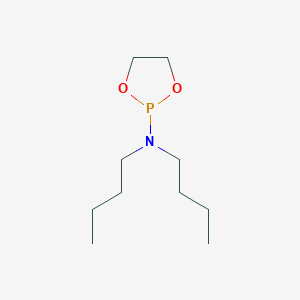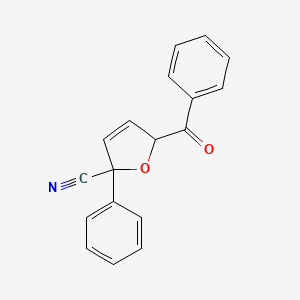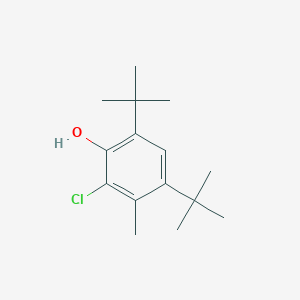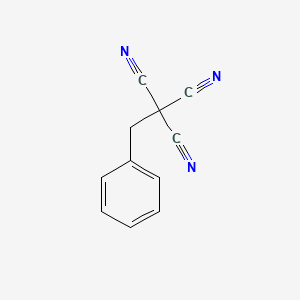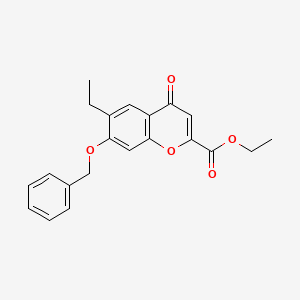
1-Octadecanoylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanoylazepan-2-one is a chemical compound with the molecular formula C24H47NO2 It is a member of the azepanone family, characterized by a seven-membered lactam ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Octadecanoylazepan-2-one can be synthesized through a multi-step process involving the reaction of octadecanoic acid with azepan-2-one. The reaction typically requires a catalyst and specific conditions to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the acylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Octadecanoylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the lactam ring to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Octadecanoylazepan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-octadecanoylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecanoylazepan-2-one: Characterized by its unique seven-membered lactam ring and long alkyl chain.
1-Octadecanoylpiperidine-2-one: Similar structure but with a six-membered ring.
1-Octadecanoylmorpholine-2-one: Contains a morpholine ring instead of an azepanone ring.
Uniqueness
This compound is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
5515-06-0 |
|---|---|
Fórmula molecular |
C24H45NO2 |
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
1-octadecanoylazepan-2-one |
InChI |
InChI=1S/C24H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(26)25-22-19-16-18-21-24(25)27/h2-22H2,1H3 |
Clave InChI |
YFRYDYYOJIXYMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)


